molecular formula C11H9F3N2O B8153770 4-(3-(2,2-Difluoroethoxy)-4-fluorophenyl)-1H-pyrazole

4-(3-(2,2-Difluoroethoxy)-4-fluorophenyl)-1H-pyrazole

Cat. No.: B8153770
M. Wt: 242.20 g/mol
InChI Key: WUMJZSDOMJWRSL-UHFFFAOYSA-N
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Description

4-(3-(2,2-Difluoroethoxy)-4-fluorophenyl)-1H-pyrazole is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with a difluoroethoxy and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(2,2-Difluoroethoxy)-4-fluorophenyl)-1H-pyrazole typically involves the reaction of 4-fluoro-3-(2,2-difluoroethoxy)benzaldehyde with hydrazine hydrate under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can be employed to achieve high-quality production.

Chemical Reactions Analysis

Types of Reactions

4-(3-(2,2-Difluoroethoxy)-4-fluorophenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(3-(2,2-Difluoroethoxy)-4-fluorophenyl)-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of 4-(3-(2,2-Difluoroethoxy)-4-fluorophenyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethoxy and fluorophenyl groups can enhance the compound’s binding affinity and specificity towards these targets. The pyrazole ring can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,2,2-Trifluoroethoxy)-2-pyridinyl-methylthio-imidazoles
  • Fluorinated quinolines
  • Difluoroalkanes

Uniqueness

4-(3-(2,2-Difluoroethoxy)-4-fluorophenyl)-1H-pyrazole is unique due to the presence of both difluoroethoxy and fluorophenyl groups, which confer distinct chemical and physical properties. These groups can enhance the compound’s stability, reactivity, and potential bioactivity compared to other similar compounds. The combination of these functional groups with the pyrazole ring makes this compound a valuable candidate for various applications in research and industry.

Properties

IUPAC Name

4-[3-(2,2-difluoroethoxy)-4-fluorophenyl]-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2O/c12-9-2-1-7(8-4-15-16-5-8)3-10(9)17-6-11(13)14/h1-5,11H,6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUMJZSDOMJWRSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CNN=C2)OCC(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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